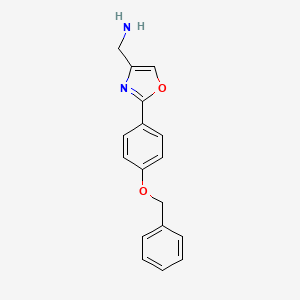

(2-(4-(Benzyloxy)phenyl)oxazol-4-YL)methanamine

説明

特性

IUPAC Name |

N-methyl-2-(4-phenylmethoxyphenyl)-1,3-oxazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-18-16-12-21-17(19-16)14-7-9-15(10-8-14)20-11-13-5-3-2-4-6-13/h2-10,12,18H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZOZUKXHVDULK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=COC(=N1)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695900 | |

| Record name | 2-[4-(Benzyloxy)phenyl]-N-methyl-1,3-oxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-44-9 | |

| Record name | 2-[4-(Benzyloxy)phenyl]-N-methyl-1,3-oxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Strategy

The synthesis of (2-(4-(Benzyloxy)phenyl)oxazol-4-yl)methanamine typically involves:

- Construction of the oxazole ring system substituted at the 2-position with a 4-(benzyloxy)phenyl group.

- Introduction of the methanamine (-CH2NH2) group at the 4-position of the oxazole ring.

This can be achieved through the following key steps:

- Formation of the oxazole core via cyclization reactions.

- Functional group transformations to install the benzyloxy substituent on the phenyl ring.

- Aminomethylation or reductive amination at the oxazole 4-position to introduce the methanamine group.

Preparation of the Oxazole Core with 4-(Benzyloxy)phenyl Substitution

The 2-(4-(benzyloxy)phenyl)oxazole scaffold is commonly prepared by cyclization of appropriate α-hydroxyketones or α-acylaminoketones with reagents that promote oxazole ring formation.

- Cyclodehydration of α-acylaminoketones: The α-acylaminoketone precursor bearing the 4-(benzyloxy)phenyl substituent undergoes cyclodehydration under dehydrating agents or acidic conditions to form the oxazole ring.

- Condensation of 2-amino alcohols with carboxylic acids or derivatives: The 2-amino alcohol derived from 4-(benzyloxy)phenyl precursors can be cyclized with carboxylic acids or their activated derivatives to form the oxazole ring.

These methods ensure regioselective formation of the oxazole ring with substitution at the 2-position by the 4-(benzyloxy)phenyl group.

Introduction of the Methanamine Group at Oxazole 4-Position

The methanamine group attached at the 4-position of the oxazole ring can be introduced by:

Reductive amination of the corresponding oxazole-4-carbaldehyde: The oxazole ring bearing an aldehyde group at the 4-position is reacted with ammonia or a primary amine source in the presence of reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) to yield the methanamine derivative.

Nucleophilic substitution of halogenated oxazole intermediates: If a halogen (e.g., chlorine) is present at the 4-position of the oxazole ring, nucleophilic displacement by ammonia or amine sources can introduce the aminomethyl group.

Detailed Reaction Conditions and Reagents

Based on patent literature and research articles on oxazole derivatives and related aminomethyl compounds, the following conditions are effective:

| Step | Reagents/Conditions | Notes/Outcome |

|---|---|---|

| Oxazole ring formation | Cyclodehydration agents (POCl3, PPA, or acidic media) | Forms the oxazole ring from α-acylaminoketones |

| Benzyloxy group installation | Benzylation of phenol precursors using benzyl bromide or chloride in presence of base | Protects phenol as benzyloxy substituent |

| Oxazole-4-carbaldehyde formation | Selective oxidation or formylation at oxazole 4-position | Precursor for reductive amination |

| Reductive amination | Ammonia or amine source + NaBH(OAc)3 or NaBH3CN, solvent: methanol, ethanol, or DMF, temp: RT to 30°C, time: 1-15 h | Converts aldehyde to methanamine group |

| Purification | Column chromatography (silica gel), solvents such as chloroform/methanol or hexane/ethyl acetate | Isolates pure aminomethyl oxazole derivative |

Representative Synthetic Procedure (Literature-Informed)

Synthesis of 2-(4-(Benzyloxy)phenyl)oxazole-4-carbaldehyde:

- Start with 4-(benzyloxy)phenyl precursor.

- Prepare α-acylaminoketone intermediate.

- Cyclodehydrate under acidic conditions to form the oxazole ring.

- Introduce formyl group at the 4-position via selective oxidation or Vilsmeier-Haack reaction.

Reductive Amination to form this compound:

- Dissolve oxazole-4-carbaldehyde in methanol or ethanol.

- Add ammonia or ammonium hydroxide as amine source.

- Add sodium triacetoxyborohydride slowly at room temperature.

- Stir for 1-5 hours at 25-30°C.

- Work up by aqueous extraction and purification by column chromatography.

Reaction Parameters Impacting Yield and Purity

| Parameter | Typical Range/Condition | Effect on Reaction |

|---|---|---|

| Solvent | Methanol, ethanol, DMF, acetonitrile | Solubility and reaction rate influence |

| Amine source | Ammonia, ammonium hydroxide | Determines amination efficiency |

| Reducing agent | Sodium triacetoxyborohydride (NaBH(OAc)3) | Selective reduction of imine intermediate |

| Temperature | 25°C to reflux of solvent (30-78°C) | Higher temp may speed reaction but risk side-products |

| Reaction time | 1 to 15 hours | Longer time ensures completion but may degrade product |

| Purification solvent system | Chloroform/methanol, hexane/ethyl acetate | Affects purity and recovery |

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents/Conditions | Yield Range (%) | Reference Notes |

|---|---|---|---|---|

| Oxazole ring synthesis | Cyclodehydration of α-acylaminoketone | Acidic dehydrating agents (POCl3, PPA) | 70-90 | Common in oxazole synthesis |

| Benzyloxy group installation | Benzylation of phenol with benzyl halide | Base (K2CO3), benzyl bromide/chloride, DMF | 80-95 | Protects phenol for further reactions |

| Formylation at 4-position | Vilsmeier-Haack reaction or selective oxidation | POCl3/DMF or other formylating agents | 60-85 | Prepares aldehyde for amination |

| Reductive amination | Ammonia + NaBH(OAc)3 in MeOH or EtOH, RT, 1-5 h | Ammonium hydroxide, sodium triacetoxyborohydride | 50-90 | Converts aldehyde to methanamine |

| Purification | Silica gel chromatography | Chloroform/methanol or hexane/ethyl acetate | - | Ensures product purity |

Research Findings and Observations

- Solvent choice is critical for reaction efficiency; protic solvents like methanol or ethanol are preferred for reductive amination due to solubility and mild reaction conditions.

- Sodium triacetoxyborohydride is favored over sodium borohydride for reductive amination because it selectively reduces imines without affecting other functional groups.

- Reaction temperature and time must be optimized to balance conversion and side reactions.

- The benzyloxy protecting group is stable under reductive amination conditions, allowing selective transformation of the aldehyde to amine.

- Purification by silica gel chromatography with mixed solvent systems effectively isolates the target aminomethyl oxazole compound with high purity.

化学反応の分析

Types of Reactions

(2-(4-(Benzyloxy)phenyl)oxazol-4-YL)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Benzyl halides, phenol derivatives, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce primary or secondary amines .

科学的研究の応用

Antitumor Activity

Research indicates that compounds containing the oxazole moiety, including (2-(4-(Benzyloxy)phenyl)oxazol-4-YL)methanamine, exhibit significant antitumor activity. A study highlighted that derivatives of benzyloxyphenylmethanamine showed potent and selective inhibition of CARM1 (coactivator-associated arginine methyltransferase 1), which is implicated in melanoma progression. The findings suggest that these compounds could serve as promising candidates for melanoma therapy, providing a basis for further development of targeted treatments against this aggressive cancer type .

Inhibition of Melanogenesis

Another notable application of this compound is its role in inhibiting melanogenesis. Research has demonstrated that derivatives with the benzyloxy oxazole scaffold can effectively inhibit tyrosinase activity, a key enzyme in melanin production. In vitro studies using B16F10 melanoma cells showed that these compounds significantly reduced melanin content in a concentration-dependent manner, outperforming traditional inhibitors like kojic acid . This property makes them suitable for cosmetic applications aimed at skin whitening and treating hyperpigmentation.

Tyrosinase Inhibition

The mechanism by which this compound inhibits tyrosinase involves both hydrophobic and hydrogen bonding interactions with the enzyme's active site. Molecular docking studies have provided insights into how structural features of the compound contribute to its binding affinity and inhibitory potency, suggesting that modifications to the benzyloxy group could enhance efficacy .

Clinical Relevance in Melanoma Treatment

A recent study focused on the development of this compound derivatives as selective CARM1 inhibitors for melanoma treatment. The results indicated that these compounds not only inhibited tumor growth in vitro but also demonstrated favorable pharmacokinetic profiles in preliminary animal models . This case exemplifies the potential transition from laboratory research to clinical application.

Effects on Zebrafish Models

In vivo studies using zebrafish larvae have shown that these compounds can induce depigmentation more effectively than established agents like kojic acid, even at significantly lower concentrations. This suggests a potential for these compounds in developing treatments for skin disorders related to pigmentation .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

作用機序

The mechanism of action of (2-(4-(Benzyloxy)phenyl)oxazol-4-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring significantly influences solubility, stability, and biological activity. Key comparisons include:

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) |

|---|---|---|---|---|---|

| (2-(4-(Benzyloxy)phenyl)oxazol-4-YL)methanamine | 885273-44-9 | C₁₇H₁₆N₂O₂ | 280.32 | Benzyloxy (electron-donating) | ~3.2 |

| (2-(4-Chlorophenyl)oxazol-4-YL)methanamine | 81935-22-0 | C₁₀H₉ClN₂O | 220.65 | Chloro (electron-withdrawing) | ~2.8 |

| Ferrocenyl-bis-oxazole derivative | - | Complex | - | Morpholino, trifluoromethyl | ~4.1 |

| 4-(Hexyloxy)benzenamine derivatives | - | C₁₂H₁₉NO | 193.29 | Hexyloxy (long-chain alkoxy) | ~4.5 |

- Benzyloxy vs.

- Morpholino/Trifluoromethyl: The morpholine ring in ’s compound introduces polarity, while the trifluoromethyl group increases metabolic stability .

- Alkoxy Chain Length : Hexyloxy/heptyloxy derivatives () exhibit higher logP values (~4.5), favoring lipid-rich environments but possibly reducing aqueous solubility .

生物活性

(2-(4-(Benzyloxy)phenyl)oxazol-4-YL)methanamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aromatic aldehydes with oxazol derivatives. The benzyloxy group enhances the compound's lipophilicity and may influence its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of oxazole compounds, including those with benzyloxy substitutions, exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds with benzyloxy groups have shown improved antibacterial activity against various Gram-positive bacteria such as Staphylococcus aureus and Micrococcus spp.. In one study, a derivative exhibited a two-fold increase in activity against these strains compared to related compounds .

- Antifungal Activity : Some derivatives have also displayed potent antifungal activity against pathogens like Aspergillus niger and Candida albicans, with minimum inhibitory concentrations (MICs) as low as 4 µg/mL .

Anticancer Activity

Studies investigating the anticancer potential of oxazole derivatives have yielded promising results:

- Cell Line Studies : Certain compounds have shown cytotoxic effects against various cancer cell lines. For example, a related oxazole derivative demonstrated IC50 values of 0.22 µM against A549 lung cancer cells . The mechanism of action appears to involve cell cycle arrest and induction of apoptosis.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6l | A549 | 0.22 |

| 6l | HepG2 | 0.26 |

| 6l | MDA-MB-231 | 0.21 |

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, including monoamine oxidase B (MAO B):

- MAO B Inhibition : Research indicates that certain benzyloxy-substituted oxazole derivatives act as potent inhibitors of MAO B with IC50 values in the low nanomolar range (1.4–4.6 nM), showcasing high selectivity over MAO A . This selectivity is crucial for reducing side effects in therapeutic applications.

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the chemical structure influence biological activity:

- Benzyloxy Group : The introduction of the benzyloxy group significantly enhances antibacterial activity against Gram-positive organisms while maintaining effectiveness against Gram-negative strains .

- Substituent Variations : Changes in substituent groups on the phenyl ring can lead to variations in potency. For instance, replacing phenyl with naphthyl resulted in loss of antibacterial activity but increased antifungal efficacy .

Case Studies

Several case studies illustrate the efficacy of this compound and its derivatives:

- Study on Antimicrobial Potency : A series of benzyloxy-substituted oxazoles were tested against clinical isolates of bacteria and fungi, revealing a broad spectrum of activity and low MIC values.

- Cancer Therapeutics Development : In vitro studies showed that specific derivatives could effectively inhibit cancer cell proliferation, leading to ongoing research for potential therapeutic applications.

Q & A

Q. What are the common synthetic routes for (2-(4-(Benzyloxy)phenyl)oxazol-4-YL)methanamine, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves multi-step protocols, including:

- Step 1: Formation of the oxazole ring via cyclization of precursors like benzyloxy-substituted aldehydes and nitriles under acidic conditions.

- Step 2: Protection/deprotection of functional groups (e.g., benzyloxy group) using reagents like TEA and pivaloyl chloride .

- Step 3: Purification via silica gel column chromatography, with elution gradients optimized for polar intermediates (e.g., 20–50% EtOAc/hexane) .

- Characterization: Intermediates are validated using TLC, / NMR, and HRMS. For example, the methanamine group is confirmed by δ ~3.8 ppm (CH-NH) in NMR and molecular ion peaks in HRMS (e.g., [M+H] at m/z 280.3211) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: NMR identifies aromatic protons (δ 6.8–7.5 ppm for benzyloxy and oxazole protons) and the methanamine group (δ 3.8–4.2 ppm). NMR confirms oxazole carbons (C-2 and C-4 at ~150–160 ppm) .

- HRMS: Provides exact mass verification (e.g., m/z 280.3211 for CHNO) .

- IR Spectroscopy: Detects NH stretches (~3350 cm) and C-O-C (benzyloxy) at ~1250 cm .

Advanced Research Questions

Q. How can researchers optimize low yields during the oxazole ring formation step?

Methodological Answer: Low yields often stem from:

- Side reactions: Competing hydrolysis of nitrile intermediates. Mitigate by using anhydrous solvents (e.g., THF) and inert atmospheres .

- Catalyst selection: Employ Lewis acids (e.g., ZnCl) to accelerate cyclization.

- Temperature control: Optimize between 60–80°C to balance reaction rate and byproduct formation .

Yield improvements (from ~40% to 65%) are achievable via DoE (Design of Experiments) to test variables like solvent polarity and stoichiometry .

Q. How can bioorthogonal chemistry be applied to functionalize the methanamine group?

Methodological Answer: The primary amine in methanamine enables:

- Click Chemistry: React with tetrazine derivatives (e.g., 3-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine) for bioconjugation. Use copper-free conditions (e.g., strain-promoted azide-alkyne cycloaddition) to avoid toxicity in biological systems .

- Schiff Base Formation: Condense with aldehydes (e.g., 4-formylphenylboronic acid) for sensor applications. Monitor reaction progress via NMR (disappearance of NH signals) .

Q. How should researchers address discrepancies in reported toxicity profiles of this compound?

Methodological Answer: Conflicting toxicity data (e.g., Category 4 oral toxicity vs. Category 2 skin irritation ) require:

- In vitro assays: Test cytotoxicity in HEK-293 or HepG2 cells using MTT assays (IC determination).

- In silico modeling: Predict ADMET properties via tools like SwissADME to identify conflicting functional groups (e.g., oxazole ring vs. benzyloxy substituents) .

- Dose-response studies: Conduct acute toxicity tests in model organisms (e.g., zebrafish) to validate in vitro findings .

Q. What strategies are effective for synthesizing structural analogs with enhanced bioactivity?

Methodological Answer:

- Benzyloxy Modification: Replace the benzyl group with electron-withdrawing groups (e.g., 4-CF) to enhance metabolic stability. Synthesize via nucleophilic substitution of 4-bromobenzyl derivatives .

- Oxazole Ring Substitution: Introduce methyl groups at C-5 to improve lipophilicity. Use Hantzsch thiazole synthesis with substituted β-ketoesters .

- Methanamine Derivatives: Convert NH to tertiary amines (e.g., via reductive amination with ketones) to modulate receptor binding .

Q. What advanced analytical methods resolve purity challenges in final product isolation?

Methodological Answer:

- HPLC-PDA: Use C18 columns (5 μm, 250 × 4.6 mm) with acetonitrile/water gradients (0.1% TFA) to detect impurities <0.1% .

- Mass-Directed Purification: Couple LC-MS to isolate isomers (e.g., regioisomeric oxazoles) based on m/z differences .

- X-ray Crystallography: Confirm absolute configuration for chiral analogs, resolving ambiguity from NMR data .

Q. How can computational methods guide the design of derivatives targeting specific enzymes?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to screen derivatives against target enzymes (e.g., kinases). Prioritize compounds with ΔG < −8 kcal/mol .

- MD Simulations: Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess residence time and conformational changes .

- QSAR Models: Train models on IC data to predict bioactivity of novel analogs, focusing on descriptors like logP and polar surface area .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。